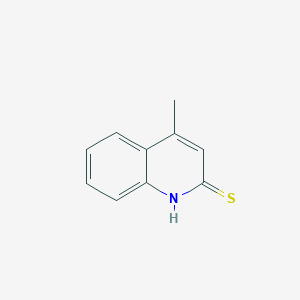

4-Methyl-quinoline-2-thiol

Vue d'ensemble

Description

4-Methyl-quinoline-2-thiol is a heterocyclic aromatic compound that belongs to the quinoline family It features a quinoline ring system with a methyl group at the fourth position and a thiol group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-quinoline-2-thiol can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenol with 4-methylacetophenone under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which then undergoes cyclization to form the quinoline ring.

Industrial Production Methods: Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. Catalysts such as montmorillonite K-10, a strong and environmentally benign solid acid, are used to facilitate the reaction. Additionally, solvent-free conditions and the use of ionic liquids have been explored to make the process more sustainable and environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-quinoline-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The quinoline ring can be reduced under specific conditions to yield tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Applications De Recherche Scientifique

4-Methyl-quinoline-2-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Industry: It is used in the production of dyes, pigments, and as a precursor for various pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4-Methyl-quinoline-2-thiol involves its interaction with biological macromolecules. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the quinoline ring can intercalate with DNA, disrupting its structure and function. These interactions can lead to the inhibition of cellular processes, making the compound a potential candidate for therapeutic applications .

Comparaison Avec Des Composés Similaires

Quinoline-2-thiol: Lacks the methyl group at the fourth position, resulting in different chemical properties and reactivity.

4-Methylquinoline: Lacks the thiol group, which significantly alters its chemical behavior and applications.

2-Methylquinoline-4-thiol: The positions of the methyl and thiol groups are reversed, leading to different reactivity patterns.

Uniqueness: 4-Methyl-quinoline-2-thiol is unique due to the presence of both a methyl group and a thiol group on the quinoline ring. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and the ability to form strong covalent bonds with biological molecules. These features make it a valuable compound for various applications in research and industry .

Activité Biologique

4-Methyl-quinoline-2-thiol (CAS No. 4437-65-4) is a heterocyclic compound known for its diverse biological activities. This article aims to summarize the current understanding of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline ring structure with a methyl group at the fourth position and a thiol (-SH) group at the second position. This structural configuration is significant for its biological interactions.

Pharmacological Activities

The biological activities of this compound have been explored in various studies, revealing multiple pharmacological effects:

- Antitumor Activity : Research indicates that quinoline derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that certain quinoline derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

- Antiviral Effects : Quinoline derivatives have shown potential as antiviral agents. Specifically, this compound has been investigated for its ability to inhibit Hepatitis B Virus (HBV) replication in vitro, suggesting its potential utility in treating viral infections .

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

The mechanisms through which this compound exerts its biological effects involve several biochemical pathways:

- Enzyme Inhibition : Quinoline derivatives often act as enzyme inhibitors. The thiol group can form covalent bonds with active sites on enzymes, altering their activity and potentially leading to therapeutic effects .

- Gene Expression Modulation : Some studies suggest that these compounds can influence gene expression related to cell proliferation and apoptosis, thereby affecting tumor growth and viral replication .

- Oxidative Stress Reduction : The antioxidant properties associated with thiol compounds may contribute to their protective effects against oxidative stress-related damage in cells .

Study on Antitumor Activity

A study published in a peer-reviewed journal investigated the antitumor effects of various quinoline derivatives, including this compound. The results showed that this compound significantly inhibited the proliferation of specific cancer cell lines and induced apoptosis through caspase activation pathways.

Hepatitis B Virus Inhibition

In vitro studies have confirmed that this compound exhibits high inhibition rates against HBV replication at concentrations as low as 10 µM. This finding highlights its potential as a therapeutic agent in antiviral drug development .

Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of this compound. In animal models, exposure has shown some adverse effects, including liver toxicity, which necessitates careful consideration during therapeutic development .

| Study Type | Findings |

|---|---|

| Antitumor Activity | Significant inhibition of cancer cell proliferation |

| Antiviral Activity | High inhibition of HBV replication at low concentrations |

| Toxicological Assessment | Liver toxicity observed in animal studies |

Propriétés

IUPAC Name |

4-methyl-1H-quinoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOPTXKXKPMMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352281 | |

| Record name | 4-Methyl-quinoline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4437-65-4 | |

| Record name | 4437-65-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-quinoline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What reactions involving 4-methylquinoline-2(1H)-thione are explored in the research?

A1: The research investigates the reactions of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. [] This specific reaction is a key aspect of the study published in the paper "Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides." [] You can access the full paper for further details on the methodology and results here:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.